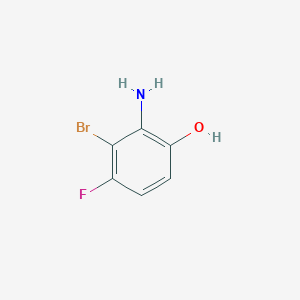

2-Amino-3-bromo-4-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITPHKAXJGUNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Aminophenols in Contemporary Chemical Research

Halogenated aminophenols are a class of aromatic compounds that have garnered immense practical value in the industrial world. researchgate.net The introduction of halogen atoms into the structure of aminophenols can profoundly influence the physicochemical and structural properties of the resulting molecules. nih.gov This is because halogens can alter factors such as lipophilicity, metabolic stability, and binding interactions, which are critical in the design of new molecules. nih.govinnospk.com

The strategic placement of halogens is a powerful tool for fine-tuning the biological roles and pharmacological activities of molecules. nih.gov For instance, the inclusion of fluorine, in particular, is a key strategy in modern drug design to enhance the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs). innospk.com The presence of halogens and other functional groups like hydroxyl (-OH) on an aminophenol scaffold can influence the molecular conformation and cytotoxic activity of derivatives, such as Schiff bases. researchgate.net Consequently, halogenated aminophenols and their parent compounds serve as crucial intermediates and building blocks for a wide array of products, including pharmaceuticals, agrochemicals like fungicides and pesticides, resins, and preservatives. researchgate.netinnospk.comguidechem.com Their versatility makes them foundational materials in the ongoing search for novel and effective molecules in medicine and agriculture. innospk.comresearchgate.net

Research Trajectories of 2 Amino 3 Bromo 4 Fluorophenol Within Organic Synthesis and Materials Science

The primary research application of 2-Amino-3-bromo-4-fluorophenol is as a versatile intermediate or building block in organic synthesis. chemicalbook.com Its unique combination of reactive sites allows it to be a precursor for more complex molecules.

In the field of medicinal chemistry and drug discovery, it is used in the synthesis of novel heterocyclic compounds being investigated as potential anti-bacterial agents. google.com The core structure of this compound can be incorporated into larger molecular frameworks to develop new therapeutic candidates. It is also utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Beyond pharmaceuticals, its applications extend to materials science. The compound serves as a precursor in the production of industrial chemicals, including dyes and pigments. The amino and hydroxyl groups, combined with the effects of the halogen substituents, make it a suitable candidate for creating functionalized aromatic compounds essential for developing new materials. innospk.com

Methodological Frameworks for Investigating 2 Amino 3 Bromo 4 Fluorophenol

Regioselective Synthesis Pathways to this compound

The synthesis of this compound is centered on achieving a specific substitution pattern on the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents and the choice of reagents and reaction conditions.

Bromination and Fluorination Strategies from Phenol Derivatives

The synthesis of halogenated phenols often begins with a base phenol structure, introducing the desired halogens in a stepwise manner. In the case of this compound, a common precursor is a fluorinated phenol. For instance, the synthesis can start from 4-fluorophenol, which is then brominated. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by fluorine, bromination occurs at one of the ortho positions. A study on the selective bromination of para-substituted phenols demonstrated that 2-bromo-4-fluorophenol (B1268413) can be efficiently synthesized from 4-fluorophenol. mdpi.com This intermediate, 2-bromo-4-fluorophenol, can then be nitrated and subsequently reduced to introduce the amino group at the desired position, ortho to the hydroxyl and bromo groups.

Diazotization and Reduction Protocols for Amino Group Introduction

An alternative and widely employed strategy involves the introduction of the amino group via a diazonium salt intermediate. This pathway may start with 3-bromo-4-fluorophenol. The phenol is first nitrated to introduce a nitro group, which is a precursor to the amine. The resulting nitrophenol derivative then undergoes reduction to form an aniline (B41778) derivative.

Alternatively, a more direct diazotization route can be used on a precursor like 3-bromo-4-fluoroaniline. The aniline is converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. thieme-connect.de This diazonium salt can then be subjected to reduction to yield the final amino group. The reduction of the diazonium salt is a critical step, often achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under mild pressure. Low-temperature conditions, typically between 0–5°C, are crucial during diazotization to minimize the formation of side products.

Halogenation of Substituted Anilines and Phenols

Direct halogenation of substituted anilines and phenols is a primary method for synthesizing precursors to this compound. The high reactivity of the phenol and aniline rings, activated by the hydroxyl and amino groups respectively, makes these reactions proceed readily, often without a Lewis acid catalyst. libretexts.orgwvu.edumasterorganicchemistry.com

A key precursor, 2-amino-4-fluorophenol (B1270792), can be directly brominated to yield the target compound. ossila.com The synthesis involves treating 2-amino-4-fluorophenol with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetic acid at controlled low temperatures (0–5°C). The strong ortho, para-directing influence of the hydroxyl and amino groups directs the incoming bromine electrophile to the position ortho to both groups, which is the 3-position. The fluorine at the 4-position also directs ortho and para, but its influence is weaker compared to the -OH and -NH2 groups. makingmolecules.com

The table below summarizes various halogenation approaches for related phenol and aniline precursors.

| Starting Material | Reagent(s) | Product | Key Findings |

| 4-Fluorophenol | Bromine in Methanol | 2-Bromo-4-fluorophenol | High regioselectivity for ortho-bromination is achieved. mdpi.com |

| 2-Amino-4-fluorophenol | N-Bromosuccinimide (NBS) in Acetic Acid | This compound | Direct, regioselective bromination ortho to the amino and hydroxyl groups. |

| p-Toluidine | Tetrabutylammonium tribromide | 2-Bromo-4-methylaniline | Demonstrates selectivity even with a highly activated aniline. google.com |

| 2-Fluoroaniline | N-Bromosuccinimide | 4-Bromo-2-fluoroaniline | An example of producing a key intermediate through direct bromination. google.com |

Continuous Flow Processes for Scalable Synthesis

For industrial-scale production, continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved yield and purity. The synthesis of this compound and its intermediates can be adapted to continuous flow reactors. This technology is particularly beneficial for managing highly exothermic reactions, such as nitration or halogenation, and for handling potentially unstable intermediates like diazonium salts. acs.org Reports on the synthesis of various complex pharmaceutical intermediates highlight the successful implementation of continuous flow chemistry for amination, low-temperature reactions, and cycloadditions, demonstrating the versatility and efficiency of this approach for scalable manufacturing. acs.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product regioselectivity. The formation of this compound is predominantly governed by the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The halogenation of phenol and aniline derivatives is a classic example of electrophilic aromatic substitution (SEAr). masterorganicchemistry.commakingmolecules.com The mechanism involves three key steps:

Generation of the Electrophile : The reaction begins with the formation of a potent electrophile. In the case of bromination with molecular bromine (Br₂), a Lewis acid like FeBr₃ can be used to polarize the Br-Br bond, creating a more electrophilic bromine species. masterorganicchemistry.com However, for highly activated rings like phenols and anilines, the reaction can often proceed without a catalyst. wvu.edumakingmolecules.com Using N-bromosuccinimide (NBS) in an acidic medium also serves to generate the required bromonium ion (Br⁺) or its equivalent.

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring of the phenol or aniline derivative acts as a nucleophile, attacking the bromine electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. makingmolecules.com

Deprotonation and Restoration of Aromaticity : A base in the reaction mixture, which can be the solvent or the counter-ion, removes a proton from the carbon atom where the bromine has attached. This final step restores the aromatic system and yields the brominated product. masterorganicchemistry.commakingmolecules.com

In the synthesis of this compound from 2-amino-4-fluorophenol, the regioselectivity is dictated by the directing effects of the substituents. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups that strongly direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the sigma complex. libretexts.orgmakingmolecules.com The fluorine atom at the 4-position is a deactivating group via induction but is also ortho, para-directing through resonance. The activating and directing strength of the hydroxyl and amino groups far outweighs that of fluorine. makingmolecules.com Therefore, the incoming bromine electrophile is directed to the positions ortho and para to the -OH and -NH₂ groups. With the para position (relative to -OH) occupied by fluorine and one ortho position occupied by the amino group, the most electronically enriched and sterically accessible position is C-3, which is ortho to the amino group and meta to the fluorine atom, leading to the desired regioselective bromination. makingmolecules.com

Nucleophilic Substitution Pathways in Derivative Formation

The structure of this compound, featuring an electron-rich aromatic ring activated by amino and hydroxyl groups and substituted with halogen atoms, allows for a variety of derivative formations through nucleophilic substitution pathways. The bromine atom at the C-3 position is particularly susceptible to displacement by nucleophiles. This reactivity is a cornerstone for synthesizing more complex molecules, where the phenol serves as a versatile intermediate.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on activated aryl halides involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The synthesis of various aryloxy phenols through the nucleophilic aromatic substitution reaction between an aryl halide and a phenol (like resorcinol) under basic conditions exemplifies this pathway. mdpi.com The phenol is deprotonated to form a more potent nucleophile that attacks the aryl halide. mdpi.com This strategy is used to create complex ethers, which are intermediates in the synthesis of biologically active molecules. mdpi.com

Radical Initiation in Halogenation Processes

Radical initiation represents a key strategy in halogenation processes for synthesizing specific isomers of halogenated phenols that might be otherwise difficult to obtain. A pertinent example is the light-initiated bromination used in the synthesis of precursors to related phenolic compounds. This method leverages the generation of radical intermediates to achieve high regioselectivity.

One such process involves the UV-mediated bromination of a toluene (B28343) derivative, which can be a precursor in a multi-step synthesis. In a typical procedure, bromine is added dropwise to the substrate at elevated temperatures (e.g., 160–180°C) under reflux, while the reaction mixture is irradiated with UV light of a specific wavelength (e.g., >300 nm). The UV energy initiates the homolytic cleavage of the bromine molecule (Br-Br) into two bromine radicals (Br•).

Initiation: Br₂ + hν → 2 Br•

These highly reactive bromine radicals can then abstract a hydrogen atom from the aromatic ring or a side chain, but in the context of aromatic halogenation, they typically add to the ring to form a radical intermediate, which then loses a hydrogen atom to form the brominated product. This radical mechanism, particularly under UV activation, can favor the formation of a single isomer, which significantly simplifies purification procedures. The scalability of such photochemical reactions, potentially using continuous-flow reactors, makes this an attractive method for industrial production.

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound is critical for its use as a building block in the synthesis of complex molecules like pharmaceuticals and for reliable biological assays. Several advanced techniques are employed for its purification and isolation, often in combination, to reach purities of 99% or higher.

Recrystallization is a fundamental technique used for purification. This method relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. For this compound, a common solvent system is an ethanol/water mixture. The crude product is dissolved in the hot solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor.

Column Chromatography is another powerful method for purification. Silica (B1680970) gel is typically used as the stationary phase, and a gradient of solvents, such as ethyl acetate (B1210297) in hexane, is used as the mobile phase. This technique separates the target compound from by-products and unreacted starting materials based on their differential adsorption to the silica gel.

Preparative High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is utilized for isolating highly pure fractions of the compound or its derivatives. researchgate.net This method offers high resolution and is suitable for separating complex mixtures or achieving very high purity levels required for specific research applications. researchgate.net

In some synthetic routes, the process itself is designed to yield a high-purity product that requires minimal downstream processing. For example, certain one-step hydrogenation syntheses can produce this compound with a purity of 99% or greater. In these cases, isolation may simply involve filtration to remove the catalyst, followed by distillation of the solvent, washing, and drying.

The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern and structure, and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight (206.01 g/mol ).

Table 1: Purification Techniques for this compound

| Technique | Typical Conditions/Reagents | Achievable Purity | Source(s) |

|---|---|---|---|

| Recrystallization | Ethanol/water mixtures | High | |

| Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate/hexane gradient | High | |

| Preparative HPLC | Reverse-phase columns | Very High | researchgate.net |

| Filtration & Washing | Following specific high-yield syntheses (e.g., one-step hydrogenation) | ≥99% |

Reaction Modalities of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for reactions such as oxidation, etherification, and esterification, providing pathways to diverse classes of compounds.

The oxidation of aminophenols is a fundamental method for the synthesis of quinones. thieme-connect.deresearchgate.net For this compound, which possesses vicinal amino and hydroxyl groups (an ortho-aminophenol), oxidation leads to the formation of ortho-quinones. nih.gov This transformation involves the removal of two hydrogen atoms and the formation of two carbonyl groups, yielding a highly reactive dione (B5365651) system.

The oxidation can be achieved using various oxidizing agents. thieme-connect.de Reagents like potassium dichromate in the presence of sulfuric acid or ammonium (B1175870) cerium(IV) nitrate (B79036) are commonly employed for converting aminophenols and hydroquinones to their corresponding quinones. thieme-connect.de The expected product from the oxidation of this compound is 3-bromo-4-fluoro-1,2-benzoquinone.

Table 1: Oxidation of this compound

| Reactant | Typical Oxidizing Agent | Expected Product |

|---|---|---|

| This compound | Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | 3-bromo-4-fluoro-1,2-benzoquinone |

| This compound | Ammonium Cerium(IV) Nitrate (CAN) | 3-bromo-4-fluoro-1,2-benzoquinone |

The phenolic hydroxyl group can be readily converted into ethers and esters through nucleophilic substitution reactions.

Etherification: The formation of an ether linkage, known as O-alkylation, is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com Transition-metal-catalyzed methods have also been developed for more complex etherifications. researchgate.netacs.org Under alkaline conditions, the phenolic hydroxyl can undergo alkylation to produce ether compounds. guidechem.com

Esterification: The synthesis of phenolic esters (O-acylation) is accomplished by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). researchgate.net This reaction transforms the hydroxyl group into an ester functionality, which can be useful for protecting the hydroxyl group or modifying the electronic properties of the molecule.

Table 2: Example Etherification and Esterification Reactions

| Reaction Type | Reagent | Base | Product Class | Example Product |

|---|---|---|---|---|

| Etherification | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Aryl Ether | 3-Bromo-4-fluoro-2-methoxyaniline |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | Aryl Ester | 3-Bromo-4-fluoro-2-aminophenyl acetate |

Transformations Involving the Aromatic Amino Group

The primary amino group is a versatile functional handle, enabling acylation, sulfonylation, diazotization, and cyclization reactions to generate a wide array of nitrogen-containing compounds.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of N-aryl amides. escholarship.org This transformation is often used in medicinal chemistry to introduce specific acyl groups into a molecule. Ruthenium(II) catalysis has been explored for ortho-C-H acylation of some heteroaromatics using acid chlorides as the coupling partner. bath.ac.uk

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) yields sulfonamides. This reaction is robust and provides access to a class of compounds with significant applications in pharmaceuticals and agrochemicals.

Table 3: Amide and Sulfonamide Synthesis

| Reaction Type | Reagent | Product Class | Example Product |

|---|---|---|---|

| Acylation | Benzoyl Chloride | Amide | N-(3-Bromo-4-fluoro-2-hydroxyphenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-(3-Bromo-4-fluoro-2-hydroxyphenyl)-4-methylbenzenesulfonamide |

The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry. masterorganicchemistry.com This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.comlkouniv.ac.in The resulting diazonium salt, 3-bromo-4-fluoro-2-hydroxyphenyldiazonium chloride, is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

Key subsequent reactions include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt, which is prepared by adding fluoroboric acid (HBF₄) to the diazonium salt solution. masterorganicchemistry.comlkouniv.ac.in

Replacement by Hydroxyl: Heating the aqueous diazonium salt solution allows for replacement by an -OH group. masterorganicchemistry.com

Deamination: Replacement with hydrogen (-H) can be achieved by treatment with hypophosphorous acid (H₃PO₂). lkouniv.ac.in

Table 4: Reactions via Diazonium Salt Intermediate

| Named Reaction | Reagent(s) | Group Introduced | Example Product |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 2-Bromo-1-chloro-3-fluoro-6-hydroxybenzene |

| Schiemann Reaction | 1. HBF₄; 2. Heat | -F | 1-Bromo-2,3-difluoro-6-hydroxybenzene |

| Hydrolysis | H₂O, Heat | -OH | 3-Bromo-4-fluorobenzene-1,2-diol |

| Deamination | H₃PO₂ | -H | 2-Bromo-3-fluorophenol |

The ortho relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems like benzoxazoles and benzoxazines. ossila.com These scaffolds are prevalent in pharmacologically active compounds and functional materials. nih.govresearchgate.net

Benzoxazole (B165842) Synthesis: Benzoxazoles can be formed by the condensation of the ortho-aminophenol with various carbonyl-containing compounds, followed by cyclodehydration. organic-chemistry.org Common methods include reaction with:

Carboxylic Acids or Acyl Chlorides: This is a direct method to form 2-substituted benzoxazoles. nih.govresearchgate.net

Aldehydes: Condensation with aldehydes, often promoted by an oxidizing agent or a catalyst, yields 2-substituted benzoxazoles. nih.govorganic-chemistry.org

β-Diketones: Reaction with β-diketones can also lead to the formation of the benzoxazole ring system. organic-chemistry.org

Benzoxazine Synthesis: The 1,4-benzoxazine ring system can also be synthesized from ortho-aminophenols. For example, reaction with α-haloketones or reagents like chloroacetyl chloride can lead to the formation of a 4H-benzo lookchem.comoxazin-3-one core structure. researchgate.net A stepwise approach involving Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols followed by a copper-catalyzed intramolecular C-N cyclization has been reported for synthesizing 1,4-benzoxazines. lookchem.com

Table 5: Synthesis of Heterocyclic Scaffolds

| Target Scaffold | Co-reactant | General Conditions | Example Product Structure |

|---|---|---|---|

| Benzoxazole | Benzaldehyde | Catalyst, Heat | 7-Bromo-6-fluoro-2-phenyl-1,3-benzoxazole |

| Benzoxazole | Acetic Acid | High Temperature / Acid Catalyst | 7-Bromo-6-fluoro-2-methyl-1,3-benzoxazole |

| Benzoxazinone | Chloroacetyl Chloride | Base, Cyclization | 7-Bromo-6-fluoro-2H-benzo[b] lookchem.comoxazin-3(4H)-one |

Nucleophilic Aromatic Substitution Enabled by Amino Activation

The amino group at the C-2 position of this compound plays a crucial role in modulating the reactivity of the aromatic ring. While electron-donating by nature, its influence on nucleophilic aromatic substitution (SNAr) is complex and often substrate-dependent. In the context of SNAr, the reaction generally proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is key to the reaction's success and is enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

While the amino group itself is not a strong activating group for SNAr in the way that nitro groups are, its presence can influence the regioselectivity of nucleophilic attack, particularly in conjunction with the other substituents. libretexts.org For instance, in related systems, the amino group can direct nucleophiles to specific positions. The reactivity is also highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of a base. libretexts.org For example, strong nucleophiles and polar aprotic solvents generally favor SNAr reactions. libretexts.org

Reactivity of Halogen Substituents (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine atoms on the this compound ring is a cornerstone of its synthetic utility, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C-3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, SPhos), and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for optimizing the reaction conditions and achieving high yields. beilstein-journals.orgnih.gov For instance, electron-rich and bulky phosphine (B1218219) ligands can enhance the reactivity and stability of the palladium catalyst. libretexts.orgnih.gov The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position, providing a facile route to diverse molecular architectures. nih.govnih.gov

Interactive Data Table: Suzuki-Miyaura Coupling Reaction Parameters

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |

This table presents representative conditions for Suzuki-Miyaura coupling reactions, which can be adapted for the functionalization of this compound. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution of Halogens

Both the bromine and fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although their reactivity differs. Generally, in SNAr reactions on activated aromatic rings, the order of reactivity for halogens is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. masterorganicchemistry.com

However, the bromine at the C-3 position of this compound is also susceptible to nucleophilic substitution. The choice of nucleophile and reaction conditions can allow for selective displacement of either the bromine or the fluorine atom. For example, strong bases like sodium hydroxide or potassium tert-butoxide can be used to promote these reactions. In some cases, the fluorine atom at the C-4 position can be displaced under SNAr conditions, particularly with potent nucleophiles. researchgate.net

Selective Functionalization for Structure-Activity Relationship (SAR) Studies

The ability to selectively modify the bromine and fluorine substituents is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. By systematically replacing these halogens with different functional groups, researchers can probe the steric and electronic requirements for biological activity. For example, the bromine atom can be converted to a variety of groups via palladium catalysis, while the fluorine atom can be targeted for nucleophilic substitution, providing a dual handle for molecular diversification. researchgate.net This regioselective functionalization allows for the creation of focused libraries of compounds to optimize drug-like properties. researchgate.net

Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound as a Precursor

This compound is a versatile precursor for the synthesis of complex molecules, including heterocyclic compounds, often through multi-component reactions (MCRs). libretexts.orgnih.gov MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. nih.gov These reactions are highly efficient and atom-economical. nih.gov

The amino and phenol functionalities of this compound allow it to participate in various MCRs. For instance, the ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles and benzoxazines. ossila.com By reacting this compound with aldehydes and isocyanides in a Groebke-Blackburn-Bienaymé three-component reaction, for example, complex imidazo-fused heterocycles can be constructed. rug.nl The bromine atom can then be further functionalized in a subsequent step, demonstrating the power of combining MCRs with traditional cross-coupling chemistry to rapidly build molecular complexity.

Computational and Theoretical Chemistry Studies on 2 Amino 3 Bromo 4 Fluorophenol

Quantum Chemical Investigations and Molecular Geometry Optimization

Density Functional Theory (DFT) Calculations for Structural Elucidation

No published studies utilizing Density Functional Theory (DFT) to elucidate the specific structural parameters of 2-Amino-3-bromo-4-fluorophenol were found. Such a study would typically involve optimizing the molecule's geometry using a functional like B3LYP with a basis set (e.g., 6-311++G(d,p)) to predict bond lengths, bond angles, and dihedral angles. This analysis would reveal the effects of the amino, bromo, fluoro, and hydroxyl substituents on the geometry of the benzene ring.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

There is no available research that applies ab initio (like Hartree-Fock) or semi-empirical methods to analyze the electronic structure of this compound. These methods would be used to calculate electronic properties such as molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity, providing insight into the compound's reactivity and electronic behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Spectroscopy Simulation (FT-IR, Raman)

Specific simulations of the Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not documented in the literature. Computational studies on similar molecules often use DFT methods to calculate harmonic vibrational frequencies. mdpi.com These calculated frequencies, when scaled, can be correlated with experimental spectra to assign specific vibrational modes, such as O-H, N-H, and C-F stretching and bending vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No dedicated studies predicting the ¹H, ¹³C, ¹⁹F, or ¹⁵N NMR chemical shifts for this compound could be identified. Theoretical NMR predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Such predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure.

Electronic Absorption Spectra using TD-DFT

There are no available studies that use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectrum of this compound. This computational technique is employed to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*), which are fundamental to understanding a molecule's UV-Visible spectroscopic properties.

Reactivity and Mechanism Studies via Computational Modeling

Computational modeling offers significant insights into the reactivity of this compound and the mechanisms of its reactions.

The substitution pattern on the benzene ring of this compound, which includes an amino (-NH2), a hydroxyl (-OH), a bromo (-Br), and a fluoro (-F) group, creates a complex electronic environment. The -OH and -NH2 groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. mlsu.ac.inquora.com Conversely, the halogen atoms (-Br and -F) are deactivating yet also ortho-, para-directing. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most likely sites for electrophilic aromatic substitution. This is achieved by calculating molecular orbital energies and electron density distributions. Key indicators for reactivity towards electrophiles include the energies of the Highest Occupied Molecular Orbital (HOMO) and the distribution of Fukui functions or Mulliken charges, which highlight regions of high electron density susceptible to electrophilic attack.

For this compound, the positions ortho and para to the powerful activating -OH and -NH2 groups are expected to be the most reactive. Given the existing substitution, the remaining open positions on the ring are C5 and C6. Computational analysis would likely predict the C6 position (ortho to the hydroxyl group and meta to the amino group) and the C5 position (meta to the hydroxyl group and ortho to the amino group) as the primary sites for substitution. The relative reactivity of these sites would be quantified through calculation of the activation energies for the formation of the sigma complex intermediate at each position.

Table 1: Predicted Relative Energies for Electrophilic Attack on this compound

| Position of Attack | Predicted Relative Activation Energy (kcal/mol) | Directing Group Influence |

| C5 | Higher | Ortho to -NH2, Meta to -OH |

| C6 | Lower | Ortho to -OH, Meta to -NH2 |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Specific values would require dedicated DFT calculations.

Computational tools are instrumental in studying the kinetics of chemical reactions involving phenolic compounds. mdpi.commdpi.com For a reaction such as the oxidation of this compound, DFT calculations can be employed to map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the Gibbs free energy of each of these species, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key parameter in the Arrhenius equation for calculating the reaction rate constant. Quantum chemical modeling can provide significant data on the mechanisms of reactions between phenolic compounds and free radicals. nih.govnih.gov

For instance, in a study of its antioxidant properties, the bond dissociation enthalpy (BDE) of the O-H and N-H bonds could be calculated to predict the ease of hydrogen atom transfer to a radical species. Lower BDE values would suggest a higher antioxidant activity.

The functional groups on this compound allow for a variety of intermolecular interactions, which are crucial for understanding its physical properties and how it interacts with other molecules. Computational methods can be used to analyze these interactions in detail.

Hydrogen Bonding: The -OH and -NH2 groups can act as hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors. researchgate.netnih.gov Theoretical studies on aminophenols have shown the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the adjacent -NH2 and -OH groups. Computational analysis, such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these hydrogen bonds. mdpi.com

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. mdpi.com Computational modeling can predict the geometry and strength of these halogen bonds, which can play a significant role in the crystal packing of the molecule.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bond | -OH | O, N, F of another molecule | Strong |

| Hydrogen Bond | -NH2 | O, N, F of another molecule | Moderate |

| Halogen Bond | C-Br | O, N of another molecule | Weak to Moderate |

Note: This table is illustrative. The actual strength of interactions would depend on the specific molecular arrangement and would be quantified by computational methods.

Conformational Analysis and Tautomeric Stability

Computational methods are essential for exploring the conformational landscape and tautomeric stability of molecules like this compound.

A conformational analysis would involve rotating the -OH and -NH2 groups to identify all possible stable conformations (rotamers) and their relative energies. nih.gov The presence of a potential intramolecular hydrogen bond between these two groups would likely stabilize a planar conformation.

Tautomerism is another important aspect to consider. Phenols can exist in equilibrium with their keto tautomers. rsc.org For this compound, this would involve the migration of the phenolic proton to one of the ring carbons, forming a cyclohexadienone. Additionally, imine-enamine tautomerism involving the amino group is possible. DFT calculations can be used to determine the relative Gibbs free energies of the different tautomers in the gas phase and in various solvents. orientjchem.orgmdpi.comnih.gov For simple phenols, the aromatic phenol (B47542) form is overwhelmingly more stable. The presence of the amino group could influence this equilibrium, but the phenolic tautomer is still expected to be the most stable.

Table 3: Predicted Relative Stability of Tautomers of this compound

| Tautomer | Predicted Relative Gibbs Free Energy (kcal/mol) | Key Structural Feature |

| Phenol (aromatic) | 0 (most stable) | -OH group on aromatic ring |

| Keto-dienone | High | C=O group in a non-aromatic ring |

Note: This table presents an expected outcome based on the general principles of phenol tautomerism. rsc.org Specific energy differences would require quantum chemical calculations.

Biological Activity and Medicinal Chemistry Research Involving 2 Amino 3 Bromo 4 Fluorophenol Scaffolds

Investigation of Bioactivity Profiles of Derivatives

The bioactivity of compounds derived from or structurally similar to 2-amino-3-bromo-4-fluorophenol has been explored in several contexts. The unique combination of a halogenated phenol (B47542) with an amine substituent provides a framework for developing novel therapeutic agents.

While specific enzyme inhibition studies on this compound were not identified, the role of fluorinated aromatic compounds in enzyme binding is an active area of research. The introduction of a fluorine atom to a ligand can enhance its binding affinity to a target enzyme. For instance, the presence of a fluorine atom at the para position of an arylidene ring has been shown to increase the inhibitory activity of compounds, attributed to a stronger binding affinity within the enzyme's active site. researchgate.net This suggests that the fluoro-substituted scaffold of this compound could be a promising starting point for designing potent enzyme inhibitors. The electronic properties of the fluorine atom can influence interactions with amino acid residues in the active site, potentially leading to enhanced inhibitory effects. researchgate.net

Derivatives of bromophenols and aminothiazoles, which share structural similarities with this compound, have demonstrated notable antimicrobial properties. Bromophenols, found in marine organisms, are known for their significant pharmacological activities, including antimicrobial effects. nih.gov For example, certain bromophenol derivatives have shown considerable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Similarly, derivatives of 2-aminothiazole have been synthesized and evaluated for their antimicrobial activity. researchgate.netresearchgate.net In one study, new derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] were synthesized and screened for their in vitro antimicrobial activity against several bacterial and fungal species. researchgate.net While some of these compounds showed no activity against Gram-negative bacteria, they exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Furthermore, moderate antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net

Table 1: Antimicrobial Activity of Selected Bromophenol and Aminothiazole Derivatives

| Compound Type | Tested Organism | Activity |

|---|---|---|

| Bromophenol Derivative | Staphylococcus aureus | Significant antibacterial activity |

| Bromophenol Derivative | MRSA | Significant antibacterial activity |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivative | Candida albicans | Distinguished antifungal activity |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivative | Candida glabrata | Distinguished antifungal activity |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivative | Staphylococcus aureus | Moderate antibacterial activity |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivative | Bacillus subtilis | Moderate antibacterial activity |

The anticancer potential of scaffolds related to this compound has been a significant area of investigation. Bromophenols, particularly those derived from marine sources, have exhibited antiproliferative activity against various cancer cell lines. mdpi.com The introduction of a bromine atom can enhance the bioselectivity of these compounds. mdpi.com For instance, a series of methylated and acetylated bromophenol derivatives were synthesized and evaluated for their anticancer activities. nih.gov One compound, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), was found to inhibit the viability and induce apoptosis of leukemia K562 cells. nih.gov

Furthermore, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis. researchgate.net These compounds demonstrated potent in vitro cytotoxic activity toward proliferating cells and were found to interact with tubulin, leading to cell cycle arrest and apoptosis. researchgate.net Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also shown promising anticancer activity against non-small cell lung cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Structurally Related Compounds

| Compound Series | Cancer Cell Line | Observed Effect |

|---|---|---|

| Methylated and Acetylated Bromophenols | Leukemia K562 | Inhibition of viability and induction of apoptosis |

| 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Various proliferating cancer cells | Potent cytotoxic activity, cell cycle arrest, and apoptosis |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Non-small cell lung cancer) | Structure-dependent anticancer activity |

Mechanism of Action Studies at the Molecular Level

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Studies on related structures have begun to elucidate these pathways.

For compounds structurally related to this compound, several molecular targets have been identified. As mentioned, a series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were found to interact with tubulin at the colchicine-binding site, thereby inhibiting tubulin polymerization. researchgate.net This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis. Derivatives of 2-Amino-6-bromo-3-fluorophenol are also studied for their interaction with specific molecular targets and pathways, where they may inhibit certain enzymes or receptors.

The presence of halogen atoms, such as bromine and fluorine, in a molecule can significantly impact its binding affinity to biological targets. Halogen bonding, a noncovalent interaction involving a halogen atom, can play a crucial role in ligand-receptor interactions and rational drug design. researchgate.net The substitution of a hydrogen atom with a halogen can lead to increased binding affinity and specificity. acs.org

Fluorine, in particular, can modulate the physicochemical properties of a molecule, such as its metabolic stability and bioavailability. researchgate.net While fluorine is a poor hydrogen bond acceptor, its presence can disrupt water networks in a binding site, leading to favorable entropic contributions to binding affinity. nih.gov The heavier halogens, like bromine, are more polarizable and can form stronger halogen bonds, which can contribute to a significant increase in binding affinity. acs.org The combination of both fluorine and bromine in the this compound scaffold suggests the potential for complex and potent interactions with biological targets.

Role of Functional Groups in Biological Interactions

Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a versatile hydrogen bond donor and acceptor. This allows it to form strong hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the active sites of enzymes and receptors, anchoring the molecule to its target. The acidity of the phenolic proton can also be crucial for certain catalytic mechanisms or electrostatic interactions.

Amino (-NH2) Group: The primary amino group acts primarily as a hydrogen bond donor. It can also be protonated under physiological conditions to form a positively charged ammonium (B1175870) ion (-NH3+), enabling strong ionic interactions with negatively charged residues like aspartate or glutamate on a protein surface. Its presence can significantly influence the solubility and pharmacokinetic properties of a compound.

Bromine (-Br) Atom: As a halogen, bromine can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen atom interacts with a Lewis base (like a carbonyl oxygen or a nitrogen atom). This interaction can be highly directional and contribute significantly to binding affinity and selectivity. Furthermore, the bulky nature of bromine can help occupy specific hydrophobic pockets within a binding site. The inclusion of bromine often increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Fluorine (-F) Atom: The fluorine atom possesses unique properties that are highly valued in medicinal chemistry. Its high electronegativity allows it to form hydrogen bonds and other polar interactions. Substituting hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. researchgate.net Additionally, fluorine can alter the acidity of nearby functional groups, subtly modulating their interaction potential.

| Functional Group | Potential Biological Interaction | Impact on Properties |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Anchoring to target, solubility |

| Amino (-NH2) | Hydrogen bond donor, ionic interactions | Target binding, solubility, pKa modulation |

| Bromine (-Br) | Halogen bonding, hydrophobic interactions | Binding affinity, selectivity, lipophilicity |

| Fluorine (-F) | Polar interactions, metabolic blocker | Metabolic stability, binding affinity, pKa modulation |

Application in Pharmacophore Design and Drug Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov The this compound structure serves as a valuable starting point or scaffold in pharmacophore-based drug design due to its combination of hydrogen bond donors/acceptors, aromatic features, and halogen-bonding potential.

Scaffold for Small-Molecule Libraries

In modern drug discovery, small-molecule libraries comprising thousands of structurally diverse compounds are screened to identify new hits against therapeutic targets. nih.gov Scaffolds are core chemical structures that can be systematically decorated with different functional groups to rapidly generate a large number of derivatives.

The this compound scaffold is an excellent candidate for library synthesis due to its multiple reaction sites:

The amino group can be acylated, alkylated, or used in coupling reactions.

The phenolic hydroxyl group can be etherified or esterified.

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

This versatility allows for the creation of a performance-diverse screening library from a single, well-defined core structure, enabling the exploration of structure-activity relationships. researchgate.net

Building Block for Radiolabeled Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. PET imaging relies on radiotracers—biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 ([18F]) is a widely used isotope due to its convenient half-life and low positron energy.

The presence of a fluorine atom in the this compound structure makes it an attractive precursor for the synthesis of [18F]-labeled imaging agents. Many radiolabeled amino acids have been developed for tumor imaging, as cancer cells often exhibit increased amino acid metabolism. researchgate.netnih.gov By incorporating this scaffold into a larger molecule designed to target a specific biological process (e.g., amino acid transport), it could be developed into a novel PET tracer for visualizing tumors or other disease states. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry where the chemical structure of a compound is systematically modified to understand its effect on biological activity. researchgate.netnih.gov This iterative process is crucial for optimizing a "hit" compound from a screen into a potent and selective "lead" candidate for drug development.

The this compound scaffold provides a platform for detailed SAR studies. Researchers can synthesize analogues where each functional group is altered to probe its importance.

Hypothetical SAR Study Table

| Modification on Scaffold | Rationale | Expected Outcome on Activity |

|---|---|---|

| Replace -OH with -OCH3 | Remove H-bond donor capability | Decrease or loss of activity if H-bond is critical |

| Replace -NH2 with -NO2 | Change electronics and remove H-bond donor | Likely significant change in activity and properties |

| Move -Br to position 5 | Alter halogen bond vector and steric profile | Potential change in selectivity or affinity |

By analyzing the activity of these new derivatives, chemists can build a detailed SAR model to guide the design of more effective therapeutic agents. nih.govmdpi.com

Design of Fluorescent Probes and Dyes

Small-molecule fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. nih.gov The design of these probes often relies on a core fluorophore structure, which is a molecule that can absorb light at one wavelength and emit it at a longer wavelength. Many organic fluorophores are based on a donor-π-acceptor framework. nih.gov

The this compound scaffold contains an electron-donating amino group and a phenolic group on an aromatic (π-conjugated) system. This intrinsic electronic nature makes it a suitable starting material for the synthesis of novel fluorescent dyes. Through chemical modification, such as extending the π-system or attaching strong electron-withdrawing groups, the scaffold could be converted into a fluorophore. nih.gov Further functionalization could then link this new dye to a recognition element that targets a specific biomolecule, creating a fluorescent probe for biological imaging or assays.

Applications of 2 Amino 3 Bromo 4 Fluorophenol As a Key Intermediate in Diverse Fields

Pharmaceutical Compound Synthesis

There is no specific information available in the search results regarding the use of 2-Amino-3-bromo-4-fluorophenol in the synthesis of pharmaceutical compounds. However, related aminophenol derivatives are vital in drug discovery. For instance, the isomeric compound 4-Amino-3-fluorophenol is a known intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. tdcommons.org Another related compound, 2-Amino-4-fluorophenol (B1270792), serves as a precursor for synthesizing benzoxazole (B165842) and benzoxazine derivatives, which are important scaffolds in medicinal chemistry. ossila.com These examples highlight the potential for substituted aminophenols in creating biologically active molecules.

Agrochemical and Pesticide Compound Development

Specific research detailing the application of this compound in the development of agrochemicals and pesticides is not found in the provided search results. However, halogenated and nitrated phenol (B47542) derivatives are known to possess such activities. For example, the related compound 2-bromo-4-fluoro-6-nitrophenol has been identified as having good sterilization and weeding activity. google.com Aromatic fluorine compounds, in general, are important intermediates for the manufacturing of agrochemicals. google.com

Advanced Materials and Polymer Chemistry Applications

Information on the direct application of this compound in advanced materials and polymer chemistry is not available in the search results. Nonetheless, fluorinated compounds are sought after in materials science for their unique properties. Fluorinated benzoxazine monomers, for example, are precursors to polybenzoxazine, a type of polymer used in electronic applications due to its low dielectric constant, low flammability, and high glass transition temperature. researchgate.net Given that aminophenols are key reactants in the synthesis of benzoxazine rings, this compound could theoretically serve as a monomer for creating specialty polymers with tailored properties. ossila.comresearchgate.net

Specialty Chemical Manufacturing (e.g., Dyes, Pigments, Liquid Crystal Compounds)

There are no specific examples of this compound being used in the manufacturing of dyes, pigments, or liquid crystal compounds in the search results. However, the aminophenol scaffold is a common feature in specialty chemicals. For instance, 2-Amino-4-fluorophenol is a known precursor for fluorescent dyes. ossila.com The synthesis of azo dyes, a major class of colorants, often involves derivatives of aminophenols. The unique substitution pattern of this compound could potentially be exploited to create novel dyes or liquid crystals with specific chromatic or electronic properties.

Advanced Analytical and Characterization Techniques in Research on 2 Amino 3 Bromo 4 Fluorophenol Derivatives

Spectroscopic Methods for Structural Confirmation and Analysis of Reaction Products

Spectroscopy is a cornerstone in the characterization of 2-Amino-3-bromo-4-fluorophenol derivatives, offering a multi-faceted view of their molecular architecture.

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Substitution Pattern and Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the aromatic region of this compound, two signals would be expected. The chemical shifts are influenced by the electronic effects of the amino, hydroxyl, bromo, and fluoro substituents. The coupling between adjacent protons and with the fluorine atom provides crucial connectivity information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms like oxygen, fluorine, and bromine appearing at characteristic downfield positions. Carbon-fluorine coupling constants (¹JC-F, ²JC-F, etc.) are particularly informative for assigning the fluorinated carbon and its neighbors.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated organic compounds. nih.gov Given the 100% natural abundance of the ¹⁹F isotope, it provides clear signals without the need for isotopic enrichment. nih.gov The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to the electronic environment on the aromatic ring, making it a powerful probe for substitution effects and intermolecular interactions. For instance, studies on fluorophenols have shown that the ¹⁹F chemical shift can vary significantly depending on the nature and position of other substituents. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 6.5 - 7.5 (Aromatic), 4.0 - 6.0 (NH₂), 8.0 - 10.0 (OH) | Number of protons, splitting patterns (coupling), electronic environment. |

| ¹³C | 100 - 160 (Aromatic) | Number of unique carbons, C-F coupling constants, substitution pattern. |

| ¹⁹F | -110 to -150 (relative to CFCl₃) | High sensitivity, direct observation of fluorine environment, sensitive to electronic changes. |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its reaction products. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a molecular fingerprint.

The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretch of the phenolic group, the N-H stretches of the primary amine, C-H stretching and bending of the aromatic ring, C=C stretching of the ring, and the C-F and C-Br stretches. The positions of these bands can provide insights into hydrogen bonding and conformational preferences. For example, intramolecular hydrogen bonding between the hydroxyl and amino groups can influence the position and shape of the O-H and N-H stretching bands.

Theoretical and experimental studies on related halogenated phenols, such as p-chlorophenol and p-bromophenol, have demonstrated the influence of halogen substituents on the vibrational frequencies of the phenolic group and the aromatic ring. researchgate.net Similarly, the fluorine and bromine atoms in this compound will influence the vibrational modes of the entire molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (two bands for primary amine) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Phenol) | 1200 - 1260 | Stretching |

| C-F | 1000 - 1250 | Stretching |

| C-Br | 500 - 650 | Stretching |

Mass Spectrometry (e.g., ESI-MS, LC-MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for verifying the molecular weight of synthesized this compound derivatives and for assessing their purity.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like aminophenols, allowing for the determination of the molecular weight with minimal fragmentation. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator for the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is particularly useful for monitoring the progress of a reaction, identifying byproducts, and assessing the purity of the final product. For instance, in the synthesis of this compound derivatives, LC-MS can be used to track the consumption of starting materials and the formation of the desired product.

While no specific experimental mass spectrum for this compound is readily available, data for related compounds like 2-amino-4-bromophenol shows characteristic molecular ion peaks and fragmentation patterns. nih.gov For 2,4,6-tribromophenol, the mass spectrum clearly shows the molecular ion cluster corresponding to the presence of three bromine atoms. nist.gov

| Technique | Information Obtained | Expected m/z for this compound (C₆H₅BrFNO) |

|---|---|---|

| ESI-MS | Molecular weight, Isotopic pattern | [M+H]⁺ at ~205.96 and ~207.96 |

| LC-MS | Purity assessment, byproduct identification | Separation of isomers and impurities with corresponding m/z data |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring.

The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. Both the amino (-NH₂) and hydroxyl (-OH) groups are auxochromes that typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The halogen substituents (bromo and fluoro) can also modulate the electronic transitions. The solvent used for the analysis can also affect the λmax values due to solvatochromic effects. For example, studies on 2-aminophenol have shown distinct absorption spectra in different solvents like methanol and DMSO. spectrabase.com

| Transition Type | Expected λmax Range (nm) | Influencing Factors |

|---|---|---|

| π → π* | 270 - 300 | Substituents (NH₂, OH, Br, F), Solvent polarity |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for the separation and purification of this compound derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The retention time is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification and quantification.

The development of an HPLC method for bromophenolic compounds often involves optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve good resolution between the target compound and any impurities. researchgate.netsigmaaldrich.com A diode-array detector (DAD) or a UV-Vis detector is commonly used to monitor the column effluent, often set at the λmax of the analyte to ensure maximum sensitivity. The purity of a sample can be determined by the presence of a single, sharp, and symmetrical peak in the chromatogram.

| Parameter | Typical Conditions for Phenolic Compounds |

|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Analysis Goal | Purity assessment, Quantification, Separation of isomers |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For derivatives of this compound, which are often polar, GC analysis can be challenging due to potential peak tailing and interaction with the stationary phase. However, with appropriate derivatization and column selection, GC, particularly when coupled with mass spectrometry (GC-MS), becomes an invaluable tool for purity assessment and impurity profiling. nih.govasianpubs.org

Research Findings:

In the analysis of aromatic amines and halogenated phenols, derivatization is a common strategy to decrease polarity and improve chromatographic behavior. nih.gov For the amino group in this compound derivatives, acylation or silylation can be employed. The resulting derivatives are more volatile and less prone to adsorption on the column's stationary phase, leading to sharper, more symmetrical peaks.

The choice of capillary column is critical. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5MS), is often suitable for separating halogenated aromatic compounds. nih.gov The elution order in GC is primarily governed by the boiling point and polarity of the compounds; for isomeric derivatives, subtle differences in dipole moment can influence their retention times.

When coupled with a mass spectrometer, GC-MS allows for the definitive identification of separated components based on their mass spectra. The fragmentation patterns of bromo-fluoro substituted compounds are characteristic; the presence of bromine can be identified by its distinctive isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). nih.gov This allows for the confident identification of the target compound and any halogenated impurities. For trace-level analysis, highly sensitive detectors like the electron capture detector (ECD), which is particularly sensitive to halogenated compounds, may be utilized.

Below is an example of typical GC-MS parameters that could be adapted for the analysis of a derivatized this compound derivative.

Table 1: Illustrative GC-MS Parameters for Analysis of a Halogenated Aromatic Amine Derivative Data is illustrative and based on typical methods for similar compounds. nih.gov

| Parameter | Value |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 270 °C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 200 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Full Scan (m/z 50-500) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Crystal Engineering

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org For derivatives of this compound, obtaining a high-quality single crystal and performing XRD analysis provides unambiguous proof of structure, including bond lengths, bond angles, and absolute configuration. mdpi.com This technique is foundational to crystal engineering, which focuses on understanding and controlling intermolecular interactions to design new solid-state materials with desired properties. nih.govul.ie

Research Findings:

The crystal structures of halogenated phenols are heavily influenced by a combination of strong hydrogen bonds (from the hydroxyl group) and weaker, yet structurally significant, halogen bonds. nih.govacs.org In derivatives of this compound, the -OH and -NH₂ groups are potent hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as acceptors. These interactions, along with π-π stacking of the aromatic rings, guide the assembly of molecules into a specific crystal lattice.

The bromine and fluorine substituents play a crucial role in the supramolecular architecture through halogen bonding. manchester.ac.uk Halogen bonds involving bromine (e.g., C-Br···O, C-Br···N, C-Br···Br) are particularly important in directing crystal packing. nih.gov The study of isostructural series, where one halogen is substituted for another (e.g., chlorine for bromine), reveals the distinct roles these atoms play in the crystal lattice. nih.gov For instance, the crystal structure of 4-bromo-3-chlorophenol was found to be isomorphous with 3,4-dichlorophenol, indicating that the shape and size similarity can lead to similar packing arrangements. nih.goviucr.org

By analyzing the crystallographic data, researchers can understand how modifications to the derivative's structure influence its solid-state packing. This knowledge is central to crystal engineering, enabling the rational design of materials with specific properties, such as improved stability or altered solubility, by tuning the intermolecular forces.

The table below presents crystallographic data for a related dihalogenated phenol (B47542), illustrating the type of detailed structural information obtained from a single-crystal XRD experiment.

Table 2: Example Crystallographic Data for 4-Bromo-3-chlorophenol Data sourced from a study on dihalogenated phenols. nih.goviucr.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄BrClO |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 3.8641 (1) |

| c (Å) | 32.895 (2) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 491.51 (4) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 2.210 |

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques monitor the change in a material's physical or chemical properties as a function of temperature. eltra.com Thermogravimetric Analysis (TGA) is particularly useful for studying the thermal stability and decomposition profile of organic compounds like derivatives of this compound. wikipedia.orgazom.com In a TGA experiment, the mass of a sample is continuously measured as it is heated in a controlled atmosphere (e.g., nitrogen or air). The resulting data, typically plotted as mass loss versus temperature, reveals the temperatures at which the compound degrades. libretexts.org

Research Findings:

The thermal stability of a this compound derivative is intrinsically linked to its molecular structure. The strength of the covalent bonds within the molecule dictates the energy required for decomposition. The TGA thermogram for such a compound would likely show a multi-step decomposition process. The initial mass loss might correspond to the cleavage of weaker bonds or the loss of small functional groups, while the decomposition of the aromatic ring would occur at much higher temperatures.

The nature and position of substituents on the phenol ring significantly influence thermal stability. mst.edu For example, the C-F bond is significantly stronger than the C-Br bond, suggesting that de-bromination would likely occur at a lower temperature than de-fluorination. The presence of intermolecular interactions, such as the strong hydrogen bonds expected for these derivatives, can also enhance thermal stability by holding the molecules together more tightly in the crystal lattice, requiring more energy to break them apart before decomposition can occur.

TGA is used to determine the upper temperature limit at which a compound is stable, a critical parameter for applications in materials science. aurigaresearch.com By comparing the TGA data for a series of related derivatives, researchers can establish structure-stability relationships, providing valuable guidance for the design of more robust molecules.

The following table provides a hypothetical comparison of thermal decomposition data for substituted phenols to illustrate how TGA can be used to assess the influence of different functional groups on thermal stability.

Table 3: Illustrative TGA Data for Substituted Aromatic Compounds Data is hypothetical, based on general chemical principles of thermal stability. mst.edu

| Compound | Onset Decomposition Temp. (Tonset, °C) | Primary Mass Loss (%) |

|---|---|---|

| Phenol | ~180 °C | >95% |

| 4-Aminophenol | ~280 °C | >95% |

| 4-Bromophenol | ~230 °C | ~55% (loss of Br and fragmentation) |

| Hypothetical Derivative A | ~250 °C | 38% |

Environmental and Biotransformation Research on Fluorophenols

Biodegradation Pathways and Microbial Metabolism of Halogenated Phenols